molecular formula C60H77N17O14 B12364776 H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH

Cat. No.: B12364776
M. Wt: 1260.4 g/mol
InChI Key: WZNKFDLREDUFAM-QJVRGZEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH is a peptide sequence composed of nine amino acids: glycine, tyrosine, histidine, tyrosine, glutamic acid, arginine, tryptophan, isoleucine, and histidine. This peptide sequence is known for its biological activity and potential therapeutic applications, particularly in the field of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH: can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH: has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as inhibiting specific protein interactions or modulating immune responses.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may bind to a receptor on the cell surface, triggering a signaling cascade that leads to a biological response. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with similar amino acid composition.

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another peptide with a different sequence but similar functional groups.

Uniqueness

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH: is unique due to its specific sequence and the resulting biological activity. Its combination of amino acids allows it to interact with particular molecular targets, making it valuable for specific research and therapeutic applications.

Properties

Molecular Formula

C60H77N17O14

Molecular Weight

1260.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H77N17O14/c1-3-32(2)51(58(89)76-48(59(90)91)25-37-29-65-31-69-37)77-57(88)46(23-35-27-67-41-8-5-4-7-40(35)41)74-52(83)42(9-6-20-66-60(62)63)71-53(84)43(18-19-50(81)82)72-55(86)45(22-34-12-16-39(79)17-13-34)73-56(87)47(24-36-28-64-30-68-36)75-54(85)44(70-49(80)26-61)21-33-10-14-38(78)15-11-33/h4-5,7-8,10-17,27-32,42-48,51,67,78-79H,3,6,9,18-26,61H2,1-2H3,(H,64,68)(H,65,69)(H,70,80)(H,71,84)(H,72,86)(H,73,87)(H,74,83)(H,75,85)(H,76,89)(H,77,88)(H,81,82)(H,90,91)(H4,62,63,66)/t32-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1

InChI Key

WZNKFDLREDUFAM-QJVRGZEFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN

Origin of Product

United States

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